1-Chloro-5-ethoxy-2-fluoro-3-(trifluoromethyl)benzene
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Overview
Description
1-Chloro-5-ethoxy-2-fluoro-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H7ClF4O. It is a derivative of benzene, characterized by the presence of chloro, ethoxy, fluoro, and trifluoromethyl substituents.
Preparation Methods
The synthesis of 1-Chloro-5-ethoxy-2-fluoro-3-(trifluoromethyl)benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Halogenation: Introduction of the chloro group into the benzene ring.
Ethoxylation: Addition of the ethoxy group.
Fluorination: Introduction of the fluoro group.
Trifluoromethylation: Addition of the trifluoromethyl group.
Each of these steps requires specific reaction conditions and reagents. For example, trifluoromethylation can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst .
Chemical Reactions Analysis
1-Chloro-5-ethoxy-2-fluoro-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Chloro-5-ethoxy-2-fluoro-3-(trifluoromethyl)benzene has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Agrochemicals: The compound is utilized in the development of new agrochemical products.
Materials Science: It is employed in the synthesis of materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-Chloro-5-ethoxy-2-fluoro-3-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and binding selectivity, making it effective in various applications. The compound can undergo photoredox catalysis, where it participates in single-electron-transfer processes under visible light irradiation .
Comparison with Similar Compounds
1-Chloro-5-ethoxy-2-fluoro-3-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-Chloro-2-fluoro-3-(trifluoromethyl)benzene: Lacks the ethoxy group, resulting in different chemical properties.
1-Chloro-5-ethoxy-2-fluoro-4-(trifluoromethyl)benzene: The position of the trifluoromethyl group is different, affecting its reactivity and applications.
Properties
IUPAC Name |
1-chloro-5-ethoxy-2-fluoro-3-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF4O/c1-2-15-5-3-6(9(12,13)14)8(11)7(10)4-5/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCUDVWYKOJRFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C(=C1)Cl)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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